Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate
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Overview
Description
Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl group at the third position, a hydroxy group at the seventh position, and an ethyl ester at the fifth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole derivative. The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the seventh position can be oxidized to form a ketone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-ethyl-7-oxo-1H-indole-5-carboxylate.
Reduction: Formation of 3-ethyl-7-hydroxy-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group at the seventh position and the ester group at the fifth position play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate can be compared with other similar indole derivatives:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl group at the second position and a hydroxy group at the fifth position.
Ethyl 1H-indole-3-carboxylate: Lacks the hydroxy and ethyl groups, making it less complex.
Ethyl 5-hydroxy-1H-indole-3-carboxylate: Similar but lacks the ethyl group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
918446-46-5 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-3-8-7-14-12-10(8)5-9(6-11(12)15)13(16)17-4-2/h5-7,14-15H,3-4H2,1-2H3 |
InChI Key |
LMBDFWFTMFZXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2O)C(=O)OCC |
Origin of Product |
United States |
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